Quinaldine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

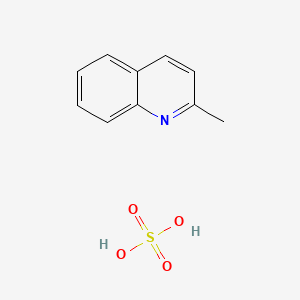

IUPAC Name |

2-methylquinoline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBPXXNFXHKRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-63-4 (Parent) | |

| Record name | Quinaldine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801020746 | |

| Record name | Quinaldine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-47-7, 655-76-5 | |

| Record name | Quinoline, 2-methyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50978-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine sulfate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Quinidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinidine (B1679956) sulfate (B86663), a class IA antiarrhythmic agent and a stereoisomer of the antimalarial quinine, has been a subject of extensive research due to its profound effects on cardiac electrophysiology.[1] Derived from the bark of the cinchona tree, its primary clinical application is in the management of certain cardiac arrhythmias.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and adverse effects of quinidine sulfate, supported by experimental data and methodologies.

Core Mechanism of Action: Ion Channel Modulation

Quinidine sulfate's primary mechanism of action involves the blockade of multiple ion channels within cardiac myocytes, which alters the cardiac action potential.[3] The most significant of these is the blockade of the fast inward sodium current (INa), a hallmark of class I antiarrhythmic drugs.[2]

1. Sodium Channel Blockade:

Quinidine binds to and blocks the voltage-gated sodium channels (specifically the Nav1.5 subtype) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This blockade exhibits "use-dependent" characteristics, meaning the degree of channel inhibition increases with higher heart rates.[2] By slowing the rate of sodium influx, quinidine decreases the maximum rate of depolarization (Vmax), which in turn slows the conduction velocity of electrical impulses throughout the heart.[2][3] This action is crucial in suppressing tachyarrhythmias by interrupting re-entrant circuits.

2. Potassium Channel Blockade:

In addition to its effects on sodium channels, quinidine also blocks several types of potassium channels.[2][3] This includes the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are critical for the repolarization (Phase 3) of the action potential.[2] By inhibiting these potassium currents, quinidine prolongs the duration of the action potential and, consequently, the effective refractory period of cardiac cells.[3] This extended refractory period makes the heart less susceptible to premature stimuli that can trigger arrhythmias.[3]

3. Other Ion Channel and Receptor Effects:

Quinidine's pharmacological profile is complex, extending beyond sodium and potassium channels. It also exerts inhibitory effects on:

-

The slow inward calcium current (ICa)[2]

-

The inward potassium rectifier current (IKI)[2]

-

The ATP-sensitive potassium channel (IKATP)[2]

-

The transient outward potassium current (Ito)[2]

Furthermore, quinidine exhibits anticholinergic (muscarinic receptor antagonist) and alpha-1 adrenergic blocking properties, which can contribute to its overall effect on the cardiovascular system.[1][2] At micromolar concentrations, it can also inhibit the Na+/K+-ATPase pump.[2]

Signaling Pathway of Quinidine's Antiarrhythmic Action

The following diagram illustrates the primary mechanism of quinidine's action on the cardiac action potential.

Figure 1: Mechanism of action of Quinidine Sulfate on cardiac ion channels.

Antimalarial Mechanism of Action

Separate from its antiarrhythmic effects, quinidine sulfate is also an effective antimalarial agent.[1][4] Its mechanism in this context involves targeting the erythrocytic stage of the Plasmodium parasite.[1] Quinidine accumulates in the parasite's acidic food vacuole and interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][4] It associates with the heme polymer (hemozoin) and inhibits the heme polymerase enzyme, leading to the accumulation of toxic free heme and subsequent death of the parasite.[4]

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Volume of Distribution | 2 to 3 L/kg | Human | [1] |

| Time to Peak Plasma Concentration | ~2 hours (sulfate) | Human | [1] |

| Time to Peak Plasma Concentration | 3 to 4 hours (extended-release) | Human | [1] |

Experimental Protocols

1. Electrophysiological Recordings in Cardiac Myocytes:

-

Objective: To measure the effects of quinidine sulfate on the cardiac action potential and specific ion currents.

-

Methodology:

-

Cell Isolation: Isolate individual ventricular myocytes from animal models (e.g., guinea pig, rabbit) via enzymatic digestion.

-

Patch-Clamp Technique: Utilize the whole-cell patch-clamp technique to record action potentials in current-clamp mode and specific ion currents (INa, IKr, IKs) in voltage-clamp mode.

-

Drug Application: Perfuse the isolated myocytes with a control solution, followed by solutions containing varying concentrations of quinidine sulfate.

-

Data Acquisition and Analysis: Record changes in action potential duration, Vmax of phase 0, and the amplitude and kinetics of the target ion currents. Compare the data before and after drug application to determine the inhibitory effects of quinidine.

-

2. In Vivo Electrophysiology Studies:

-

Objective: To assess the effects of quinidine sulfate on cardiac electrical activity in a whole-animal model.

-

Methodology:

-

Animal Model: Anesthetize a suitable animal model (e.g., dog, pig).

-

Catheter Placement: Introduce electrode catheters into the heart via peripheral blood vessels to record intracardiac electrograms.

-

Baseline Recordings: Record baseline electrocardiogram (ECG) and intracardiac signals, including conduction intervals (e.g., PR, QRS, QT).

-

Drug Infusion: Administer quinidine sulfate intravenously at various doses.

-

Programmed Electrical Stimulation: Perform programmed electrical stimulation protocols to induce and assess the susceptibility to arrhythmias before and after drug administration.

-

Data Analysis: Analyze changes in ECG intervals, conduction velocities, and the ability to induce or terminate arrhythmias to evaluate the drug's in vivo efficacy.

-

Conclusion

The mechanism of action of quinidine sulfate is multifaceted, primarily revolving around its ability to block key ion channels involved in the cardiac action potential. Its "use-dependent" blockade of sodium channels and inhibition of potassium channels lead to a slowing of conduction and an increase in the refractory period, which are the basis for its antiarrhythmic properties. Additionally, its distinct antimalarial activity highlights its complex pharmacological profile. Understanding these detailed mechanisms is crucial for the continued development of more targeted and safer antiarrhythmic therapies.

References

An In-depth Technical Guide on the Synthesis and Preparation of Quinaldine Sulfate Crystals

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, purification, and verification of quinaldine (B1664567) sulfate (B86663) crystals. Quinaldine sulfate (2-methylquinolinium hydrogen sulfate) is a salt derived from quinaldine, a heterocyclic aromatic organic compound. This document outlines detailed experimental protocols for its preparation and characterization, intended for use in a laboratory setting.

Physicochemical Properties and Solubility

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Methylquinolinium hydrogen sulfate | |

| Molecular Formula | C₁₀H₁₁NO₄S | |

| Molecular Weight | 241.26 g/mol | |

| Physical State | Crystalline powder | |

| Color | White to grayish-white | |

| Melting Point | 211-214°C | |

| Boiling Point | 246.5°C at 760 mmHg | |

| Density | 1.06 g/mL | |

| Flash Point | 79.4°C |

Table 2: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | 104.05 | |

| Methanol (B129727) | 7.44 | |

| Ethanol | 2.27 | |

| Acetone | 0.08 | |

| Ethyl ether | Insoluble (<0.01) | |

| Benzene (B151609) | Insoluble (<0.01) | |

| Hexane | Insoluble (<0.01) |

Data sourced from investigations by Allen and Sills.

Synthesis and Purification

The preparation of this compound is typically achieved through the direct reaction of quinaldine with sulfuric acid. The resulting crude product is then purified by recrystallization to obtain high-purity crystals.

Overall Experimental Workflow

The process involves two main stages: synthesis of the crude salt and its subsequent purification via recrystallization from methanol.

Caption: Workflow for this compound synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is based on the standard laboratory procedure documented by Allen and Sills for the Fish Control Laboratories.

Materials:

-

Quinaldine, practical grade (400 g)

-

iso-Octane (2 L)

-

Concentrated sulfuric acid (196 g)

-

Benzene (~250 mL)

-

Large reaction vessel with overhead stirrer

-

Addition funnel

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution: In a large reaction vessel situated in a fume hood, dissolve 400 g of practical grade quinaldine in 2 liters of iso-octane.

-

Reaction: Begin vigorous stirring of the quinaldine solution. Slowly add 196 g of concentrated sulfuric acid from an addition funnel. The reaction is exothermic; control the addition rate to maintain the temperature below the boiling point of iso-octane (99.3°C).

-

Precipitation: As the sulfuric acid is added, a precipitate of this compound will form. Continue stirring for 30 minutes after the addition is complete to ensure the reaction is finalized.

-

Filtration: Isolate the solid product by vacuum filtering the resultant mixture.

-

Washing: Wash the collected filter cake with approximately 250 mL of benzene to remove unreacted quinaldine and other organic-soluble impurities.

-

Initial Drying: Allow the crude product to air-dry on the filter before proceeding to the purification step.

Protocol 2: Recrystallization of this compound from Methanol

This protocol refines the crude product to yield high-purity crystals. The salt is further refined by recrystallization from hot methanol.

Materials:

-

Crude this compound

-

Methanol, reagent grade

-

Large Erlenmeyer flask

-

Hot plate with stirring capability

-

Ice-water bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Transfer the crude this compound to the Erlenmeyer flask. Add a minimum volume of hot methanol and, while stirring, heat the mixture gently on a hot plate. Continue to add small portions of hot methanol until the solid has completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to induce further crystallization and maximize the product yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Final Wash: Gently wash the crystals on the filter with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

-

Drying: Dry the final product thoroughly. The crystals can be oven-dried at a temperature below their melting point or left under vacuum for an extended period.

Reaction Pathway and Verification

Synthesis Pathway

The synthesis of this compound is an acid-base reaction. Quinaldine, a weak base, reacts with the strong acid, sulfuric acid, to form the corresponding salt, 2-methylquinolinium hydrogen sulfate.

Caption: Acid-base reaction for the formation of this compound.

Product Verification

The purity and identity of the final crystalline product should be confirmed using standard analytical methods.

Table 3: Analytical Verification Methods

| Analytical Method | Expected Outcome | Reference |

| Melting Point | A sharp melting point within the range of 211-214°C indicates high purity. | |

| Titration | Titration with 0.1 N sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. | |

| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands at 1,000 and 1,170 cm⁻¹ for sulfate. | |

| Ultraviolet (UV) Spectroscopy | Absorption maxima observed at 236 and 317 nm. |

An In-depth Technical Guide to the Solubility of Quinaldine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinaldine (B1664567) sulfate (B86663) in various solvents. The information contained herein is intended to support research, development, and application of this compound across various scientific disciplines.

Core Topic: Solubility of Quinaldine Sulfate

This compound (C₁₀H₉N·H₂SO₄), the salt of 2-methylquinoline, is a white to grayish-white crystalline powder.[1][2] Its solubility is a critical physicochemical property that dictates its utility in various applications, most notably as an anesthetic in aquaculture.[1][3] The ionic nature of the sulfate salt significantly enhances its aqueous solubility compared to its parent compound, quinaldine.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data at 20°C.

| Solvent | Solubility ( g/100 mL) |

| Water | 104.05[1][2][4] |

| Methyl alcohol | 7.44[2][4] |

| Ethyl alcohol | 2.27[2][4] |

| Acetone | 0.08[2][4] |

| Ethyl ether | Insoluble (<0.01)[2] |

| Benzene | Insoluble (<0.01)[2] |

| Hexane | Insoluble (<0.01)[2] |

Saturated aqueous solutions of this compound exhibit a pH of 6.9 at 20°C.[1]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound, commonly referred to as the shake-flask method.[5][6]

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[7] Preliminary studies can determine the minimum time required to reach equilibrium.[6]

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to construct a calibration curve.[5]

-

Analyze the diluted sample solution.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.[5]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. Buy this compound | 655-76-5 [smolecule.com]

- 2. This compound (655-76-5) for sale [vulcanchem.com]

- 3. scispace.com [scispace.com]

- 4. Quinaldine [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Quinaldine Sulfate: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of quinaldine (B1664567) sulfate (B86663), a chemical compound with significant applications in aquaculture and various research fields. This document consolidates essential data, including its chemical identity, physicochemical properties, synthesis protocols, and established applications, with a focus on its use as a fish anesthetic.

Core Data Summary

A summary of the key quantitative data for quinaldine sulfate is presented below for quick reference and comparison.

| Property | Value | References |

| CAS Number | 655-76-5 | [1][2][3] |

| Molecular Formula | C₁₀H₉N·H₂SO₄ or C₁₀H₁₁NO₄S | [1][2] |

| Molecular Weight | 241.26 g/mol , 241.27 g/mol , 241.3 g/mol | [1][2][3] |

| Melting Point | 211-214 °C | [2] |

| Boiling Point | 246.5 °C at 760 mmHg | [2] |

| Density | 1.06 g/mL | [2] |

| Flash Point | 79.4 °C | [2] |

| pKa of Quinaldine | 5.83 | |

| UV Absorption Maxima | 236 nm and 317 nm | [2] |

Physicochemical Properties and Solubility

This compound is a white to grayish-white crystalline powder.[2] Its salt form significantly enhances its water solubility compared to its parent compound, quinaldine, which is a key advantage for its applications in aqueous environments.[2] The solubility profile in various solvents at 20°C is detailed in the table below.

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | 104.05 | [2] |

| Methyl alcohol | 7.44 | [2] |

| Ethyl alcohol | 2.27 | [2] |

| Acetone | 0.08 | [2] |

| Ethyl ether | Insoluble (<0.01) | [2] |

| Benzene | Insoluble (<0.01) | [2] |

| Hexane | Insoluble (<0.01) | [2] |

Synthesis of this compound

This compound is typically synthesized through the reaction of quinaldine (2-methylquinoline) with sulfuric acid. A standard laboratory protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Practical grade quinaldine (400 g)

-

iso-Octane (2 liters)

-

Concentrated sulfuric acid (196 g)

-

Benzene (approx. 250 mL for washing)

-

Methanol (B129727) (for recrystallization)

Procedure:

-

Dissolve 400 g of practical grade quinaldine in 2 liters of iso-octane.

-

With vigorous stirring, slowly add 196 g of concentrated sulfuric acid to the solution.

-

Control the rate of sulfuric acid addition to maintain the temperature of the mixture below the boiling point of iso-octane (99.3°C).

-

After the addition is complete, filter the resulting mixture using a vacuum.

-

Wash the filter cake with approximately 250 mL of benzene.

-

Recrystallize the product from methanol to yield purified this compound.[2]

Product Verification: The purity and identity of the synthesized this compound can be confirmed through the following analytical methods:

-

Melting point determination: Expected range is 211-214°C.[2]

-

Titration: Titration with 0.1 N sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint should indicate high purity (e.g., 99.4%).[2]

-

Infrared (IR) Spectroscopy: Look for characteristic bands at 1,000 and 1,170 cm⁻¹ indicating the presence of the sulfate group.[2]

-

Ultraviolet (UV) Spectroscopy: Observe for absorption maxima at 236 and 317 nm.[2]

Applications in Research and Drug Development

This compound has several applications, most notably as a fish anesthetic. It is also used in the synthesis of other organic compounds.

Fish Anesthetic

The primary application of this compound is as an anesthetic and sedative for fish during handling, transport, and non-surgical research procedures.[1] Its high water solubility makes it a more practical alternative to the less soluble quinaldine.

Mechanism of Action: The precise physiological mechanism of action of this compound as a fish anesthetic is not fully elucidated.[4] It is presumed to be absorbed through the gills, leading to a progressive depression of the central and peripheral nervous systems.[2] Unlike some other anesthetics, fish under this compound anesthesia often retain some reflex action and do not typically cease gill ventilation, which can reduce the risk of asphyxia.

Important Note on Chemical Identity: this compound (2-methylquinoline sulfate) should not be confused with quinidine (B1679956) sulfate. Quinidine is a stereoisomer of quinine (B1679958) and functions as a Class I antiarrhythmic agent in humans by blocking sodium and potassium channels in cardiac cells. Quinaldine and quinidine are structurally and functionally distinct compounds.

Experimental Protocol: Fish Anesthesia

The effective concentration of this compound varies depending on the fish species, size, water temperature, and hardness.

General Guidelines for Use:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water. Due to its acidic nature, the solution is often buffered with sodium bicarbonate to maintain a suitable pH (above 6.0 for anesthetic efficacy).[1]

-

Dosage: The effective concentration typically ranges from 15 to 60 mg/L. However, this can vary significantly. For example, most salmonids are anesthetized at 25 mg/L, while tilapia may require much higher concentrations.[1]

-

Induction: Place the fish in the anesthetic bath. Induction time is generally between 1 to 4 minutes.[1]

-

Monitoring: Continuously monitor the fish for the desired level of anesthesia and for any signs of distress.

-

Recovery: After the procedure, transfer the fish to a tank with fresh, well-aerated water for recovery. Recovery times typically range from 1 to 13 minutes.[1]

Factors Influencing Efficacy:

-

Species and Size: Larger fish may be more heavily sedated at a given dose.[2]

-

Water Temperature: Higher temperatures can lead to longer recovery times.[2]

-

Water Chemistry: The anesthetic is ineffective in waters with a pH below 6.[1]

Other Applications

Quinaldine and its derivatives, including the sulfate salt, serve as precursors in the synthesis of various organic compounds.[2] These include the production of dyes, such as Quinoline Yellows and pinacyanol, and pH indicators like Quinaldine Red. There is also mention of its use in the manufacturing of anti-malarial drugs, though this application is less detailed in the available literature.[2]

Safety and Handling

This compound is a chemical that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for established laboratory safety protocols and regulatory guidelines.

References

Physiological Effects of Quinaldine Sulfate on Fish: A Technical Guide

Abstract

Quinaldine (B1664567) sulfate (B86663) is a widely utilized anesthetic in fisheries research and aquaculture for the immobilization of fish during handling, transport, and experimental procedures. Its efficacy, however, is accompanied by a range of physiological and biochemical alterations within the organism. This technical guide provides an in-depth analysis of the physiological effects of Quinaldine sulfate on fish, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data on hematological and biochemical parameters, details experimental protocols for its application and the assessment of its effects, and presents hypothesized signaling pathways involved in its anesthetic action.

Introduction

This compound (2-methylquinoline sulfate) is a water-soluble crystalline powder that acts as a central nervous system depressant in fish.[1] While effective for inducing anesthesia, its use necessitates a thorough understanding of its physiological consequences to ensure animal welfare and the integrity of experimental data. The effects of this compound can vary significantly depending on factors such as fish species, size, water temperature, and pH.[1] This guide aims to provide a comprehensive overview of these effects, supported by experimental data and methodologies.

Physiological Effects

This compound induces a cascade of physiological responses in fish, affecting the cardiovascular, respiratory, endocrine, and hematological systems.

Cardiovascular and Respiratory Effects

Upon exposure to this compound, fish typically exhibit an initial stage of hyperactivity followed by a rapid loss of equilibrium. The anesthetic induces an initial tachycardia (increased heart rate), which is subsequently followed by bradycardia (decreased heart rate) and a reduction in respiratory function.[2] Unlike some other anesthetics, fish under full this compound anesthesia often do not cease gill ventilation, which can reduce the risk of asphyxia from respiratory arrest.

Stress Response

The application of this compound can act as a stressor, eliciting a hormonal stress response. This is often characterized by an increase in plasma cortisol and glucose levels.[3][4] However, in some contexts, particularly when used to mitigate handling stress, this compound has been shown to result in lower cortisol levels compared to untreated, stressed fish.[2]

Histological Effects on Gills

The gills are a primary site of uptake for waterborne anesthetics and are susceptible to histological alterations. At higher concentrations, this compound can cause mucus cell proliferation, sloughing of the epithelium, and the appearance of irregular epithelial surfaces on the gill lamellae.[5] One study on Nile tilapia reported sporadic ectasia in the gill lamellae 24 hours after anesthesia.[4]

Quantitative Physiological Data

The following tables summarize the quantitative effects of this compound on various physiological parameters in different fish species.

Table 1: Effects of this compound on Hematological Parameters in Common Carp (B13450389) (Cyprinus carpio) [5]

| Parameter | Control | 20 mg/L Quinaldine | 40 mg/L Quinaldine | 60 mg/L Quinaldine |

| Hemoglobin (Hb) (g/dL) | 8.5 ± 0.2 | 8.1 ± 0.3 | 7.5 ± 0.2 | 6.9 ± 0.3 |

| Total Erythrocyte Count (TEC) (10^6/mm³) | 2.1 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 |

| Packed Cell Volume (PCV) (%) | 30.5 ± 1.2 | 28.9 ± 1.1 | 26.8 ± 1.0 | 24.5 ± 1.1 |

| Total Leukocyte Count (TLC) (10³/mm³) | 15.2 ± 0.8 | 16.1 ± 0.9 | 17.5 ± 1.0 | 18.9 ± 1.2* |

| Mean Corpuscular Hemoglobin (MCH) (pg) | 40.5 ± 1.5 | 42.6 ± 1.8 | 44.1 ± 1.7 | 46.0 ± 1.9 |

| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) | 27.9 ± 1.1 | 28.0 ± 1.2 | 28.0 ± 1.1 | 28.2 ± 1.2 |

Values are presented as mean ± standard error. Asterisk () indicates a significant difference from the control group.

Table 2: Effects of this compound on Biochemical Parameters in Nile Tilapia (Oreochromis niloticus) [3][4]

| Parameter | Control | 50 ppm this compound | 100 ppm this compound | 200 ppm this compound |

| Glucose (mg/dL) | 55.3 ± 3.1 | 78.9 ± 4.2 | 85.4 ± 4.5 | 92.1 ± 4.8 |

| Cortisol (ng/mL) | 12.5 ± 1.1 | 35.8 ± 2.9 | 42.1 ± 3.5 | 48.7 ± 4.1 |

| Total Protein (g/dL) | 4.2 ± 0.2 | 3.8 ± 0.2 | 3.5 ± 0.2 | 3.1 ± 0.1 |

| Cholesterol (mg/dL) | 150.2 ± 8.5 | 135.7 ± 7.9 | 128.4 ± 7.1 | 119.6 ± 6.5 |

| Triglycerides (mg/dL) | 180.5 ± 10.2 | 162.1 ± 9.5 | 155.3 ± 8.9 | 148.2 ± 8.1 |

| Uric Acid (mg/dL) | 2.1 ± 0.1 | 2.5 ± 0.2 | 2.8 ± 0.2 | 3.2 ± 0.3 |

| Creatinine (mg/dL) | 0.8 ± 0.05 | 1.1 ± 0.07 | 1.3 ± 0.08 | 1.5 ± 0.09 |

Values are presented as mean ± standard error. Asterisk () indicates a significant difference from the control group.

Experimental Protocols

Anesthesia Induction and Recovery

This protocol describes a general procedure for anesthetizing fish with this compound for handling and minor procedures.

Materials:

-

This compound

-

Stock solution container (glass or chemical-resistant plastic)

-

Anesthetic bath (appropriately sized for the fish)

-

Recovery tank with clean, well-aerated water from the same source as the holding tank

-

Aeration source

-

Balance and weighing materials

-

Timer

Procedure:

-

Preparation of Anesthetic Solution:

-

Calculate the required amount of this compound to achieve the desired concentration in the anesthetic bath. Effective concentrations typically range from 15 to 60 mg/L, but should be determined for the specific species and conditions.

-

Prepare a concentrated stock solution by dissolving the calculated weight of this compound in a known volume of water. This compound is acidic and may require buffering with sodium bicarbonate to maintain a stable pH, especially in soft water.

-

Add the stock solution to the anesthetic bath and mix thoroughly to ensure a homogenous concentration.

-

-

Anesthesia Induction:

-

Gently transfer the fish from their holding tank to the anesthetic bath.

-

Start the timer immediately.

-

Observe the fish closely for the stages of anesthesia. Stage II, characterized by a loss of equilibrium where locomotion ceases but opercular movement continues, is often the target for handling.[6]

-

Induction time will vary depending on the concentration, temperature, and fish species, but typically occurs within 1 to 4 minutes.

-

-

Procedure and Monitoring:

-

Once the desired level of anesthesia is reached, the fish can be removed for the intended procedure.

-

Keep the duration of the procedure as short as possible.

-

Continuously monitor the fish's opercular movements.

-

-

Recovery:

-

Immediately after the procedure, transfer the fish to the recovery tank with clean, aerated water.

-

Monitor the fish for recovery, which is typically marked by the return of normal equilibrium and swimming behavior. Recovery time can range from a few minutes to over an hour.

-

Blood Sampling and Analysis

This protocol outlines the collection of blood from anesthetized fish for the analysis of hematological and biochemical parameters.

Materials:

-

Anesthetized fish (as per Protocol 4.1)

-

Heparinized syringes and needles

-

Microhematocrit tubes

-

Centrifuge

-

Plasma storage vials

-

Appropriate assay kits for biochemical analysis (e.g., cortisol, glucose)

Procedure:

-

Blood Collection:

-

From the anesthetized fish, draw blood via caudal venipuncture using a heparinized syringe.

-

The volume of blood collected should be minimized to avoid undue stress and physiological impact.

-

-

Hematological Analysis:

-

Immediately after collection, fill microhematocrit tubes with a portion of the whole blood for Packed Cell Volume (PCV) determination.

-

Prepare blood smears for differential white blood cell counts.

-

Use the remaining whole blood for red blood cell (RBC) and white blood cell (WBC) counts using a hemocytometer or an automated cell counter.

-

Determine hemoglobin concentration using a spectrophotometer-based method.

-

-

Biochemical Analysis:

-

Centrifuge the remaining blood sample to separate the plasma.

-

Carefully collect the plasma and store it at -80°C until analysis.

-

Analyze plasma samples for parameters such as cortisol, glucose, total protein, and others using commercially available assay kits according to the manufacturer's instructions.

-

Gill Histology

This protocol describes the preparation of gill tissue for histological examination.

Materials:

-

Anesthetized and euthanized fish

-

Dissecting tools

-

10% neutral buffered formalin

-

Cassettes for tissue processing

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Microtome

-

Glass slides

-

Hematoxylin (B73222) and eosin (B541160) (H&E) stains

Procedure:

-

Tissue Collection and Fixation:

-

Following euthanasia, carefully dissect the gill arches from the fish.

-

Immediately fix the gill tissue in 10% neutral buffered formalin for at least 24 hours.

-

-

Tissue Processing:

-

After fixation, trim the gill arches and place them in cassettes.

-

Dehydrate the tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with hematoxylin and eosin (H&E).

-

-

Microscopic Examination:

-

Dehydrate, clear, and mount the stained slides with a coverslip.

-

Examine the slides under a light microscope to assess the gill histology for any pathological changes.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound in fish is not fully elucidated. However, it is hypothesized to act as a central nervous system depressant, potentially through modulation of inhibitory and excitatory neurotransmitter systems.[7] The following diagrams illustrate plausible signaling pathways based on the known effects of other fish anesthetics.

Hypothesized GABAergic Pathway

Many anesthetics enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, a ligand-gated ion channel. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Hypothesized Effect on Voltage-Gated Sodium Channels

Some anesthetics are known to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, anesthetics can prevent neuronal firing.

Experimental Workflow for Assessing Physiological Effects

The following diagram illustrates a typical workflow for an experiment designed to evaluate the physiological effects of this compound on fish.

Conclusion

This compound is an effective anesthetic for fish, but its use is associated with significant physiological changes. This guide has provided a detailed overview of these effects, including quantitative data on hematological and biochemical parameters, standardized experimental protocols, and hypothesized mechanisms of action. Researchers and professionals in drug development should consider these physiological impacts when designing experiments and interpreting data to ensure both the welfare of the animals and the validity of their scientific findings. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to develop strategies to mitigate its adverse effects.

References

- 1. The Efficacy of this compound as an anesthetic for freshwater fish [agris.fao.org]

- 2. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of quinaldine anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seafwa.org [seafwa.org]

- 7. Zebrafish behavioural profiling identifies GABA and serotonin receptor ligands related to sedation and paradoxical excitation - PMC [pmc.ncbi.nlm.nih.gov]

Quinaldine Sulfate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline, serves as a valuable and versatile precursor in organic synthesis. Its enhanced water solubility and stability over its free base counterpart, quinaldine, make it a convenient starting material for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of the role of quinaldine sulfate in the synthesis of key organic molecules, including cyanine (B1664457) dyes and quinoline-based pharmaceuticals. Detailed experimental protocols, quantitative data, and reaction pathways are presented to facilitate its application in research and development.

Introduction

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound that is a key structural motif in a variety of functional molecules.[1] While quinaldine itself is a colorless oil insoluble in water, its salt form, this compound, is a white to grayish-white crystalline powder with improved water solubility.[2][3] This property makes this compound a more manageable and practical starting material in many synthetic applications.

Historically, quinaldine is prepared via classic named reactions such as the Doebner-von Miller reaction or the Skraup synthesis.[1][4] this compound is then readily prepared by reacting quinaldine with sulfuric acid.[3] This guide focuses on the subsequent use of this compound as a precursor in the synthesis of high-value organic compounds.

Precursor Activation: From this compound to Reactive Intermediates

This compound is an acid salt and typically requires conversion to its free base, quinaldine, or to a quaternary ammonium (B1175870) salt to activate it for subsequent condensation reactions.

Neutralization to Quinaldine (Free Base)

For reactions requiring the nucleophilic character of the quinaldine nitrogen or the reactivity of the methyl group in a neutral context, this compound must first be neutralized.

Experimental Protocol: Liberation of Quinaldine

An aqueous solution of this compound is made alkaline by the addition of a base, such as sodium hydroxide, to a pH above the pKa of the quinaldinium ion. This deprotonates the nitrogen, yielding the free base, quinaldine. The oily quinaldine layer can then be extracted with an organic solvent like hexane.[3]

Formation of Quaternary Ammonium Salts

For the synthesis of cyanine dyes, the quinaldine nitrogen is typically alkylated to form a quaternary ammonium salt, such as 1-ethyl-2-methylquinolinium (B372601) iodide (quinaldine ethiodide). This process further activates the methyl group for condensation reactions.

Experimental Protocol: Synthesis of 1-Ethyl-2-methylquinolinium iodide

Quinaldine (the free base obtained from this compound) is reacted with an alkylating agent, such as iodoethane, to yield the corresponding N-alkylquinaldinium salt.[5] The product can be purified by recrystallization.

Synthesis of Quinoline Dyes

Quinaldine and its derivatives are fundamental building blocks for several classes of dyes.

Quinoline Yellow (Solvent Yellow 33)

Quinoline Yellow is a bright yellow dye synthesized from quinaldine and phthalic anhydride (B1165640).[6]

Experimental Protocol: Synthesis of Quinophthalone (Quinoline Yellow Precursor)

A mixture of 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride is heated. The temperature is raised from 195 °C to 220 °C over 4 hours, during which time 17-18 ml of water is distilled off. The reaction mass is then cooled to 100-120 °C and dissolved in boiling acetic acid. Upon cooling, the quinophthalone product crystallizes.[2] The water-soluble form, Quinoline Yellow WS, is obtained by subsequent sulfonation.[7]

References

- 1. Research Portal [research.usc.edu.au]

- 2. Quinaldine red - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Quinaldine Red(117-92-0) 1H NMR [m.chemicalbook.com]

- 7. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Quinaldine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and degradation profile of Quinaldine (B1664567) Sulfate (B86663) (2-methylquinolinium hydrogen sulfate). Understanding these characteristics is critical for the development of stable pharmaceutical formulations, ensuring drug product quality, safety, and efficacy throughout its shelf life. This document outlines the known thermal properties, degradation pathways, and provides detailed experimental protocols for the analysis of this compound.

Physicochemical Properties and Thermal Behavior

Quinaldine sulfate is the salt of quinaldine (2-methylquinoline) and sulfuric acid. It typically presents as a white to off-white crystalline powder. The thermal behavior of a drug substance is a critical quality attribute that influences its handling, storage, and formulation.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₁NO₄S | |

| Molecular Weight | 241.26 g/mol | |

| Melting Point | 211-214°C | Represents the initial point of thermal transition.[1] |

| Thermal Decomposition Onset | ~280°C | Based on data from related quinoline (B57606) compounds.[2] |

Thermal Degradation Pathways

While specific, detailed studies on the thermal degradation of this compound are not extensively published, the degradation pathway can be inferred from the analysis of related quinoline compounds and general chemical principles. The decomposition is expected to be a multi-step process.[2]

The proposed degradation is initiated by the loss of the sulfate group, followed by the degradation of the methyl substituent and subsequent breakdown of the quinoline ring system. The gaseous byproducts likely include carbon dioxide (CO₂), sulfur dioxide (SO₂), water vapor (H₂O), and various lower molecular weight hydrocarbons.

Below is a proposed thermal degradation pathway for this compound, visualized using Graphviz.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

The following diagram illustrates the general workflow for a TGA experiment.

Caption: General workflow for a Thermogravimetric Analysis experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 250°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

The logical relationship for a DSC analysis is depicted in the following diagram.

Caption: Logical flow of a Differential Scanning Calorimetry analysis.

Stability Indicating Methodologies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the chemical, physical, or microbiological properties of the drug substance, and that is specific so that the contents of the active ingredient, degradation products, and other components of interest can be accurately measured without interference.[3]

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to demonstrate the specificity of the developed stability-indicating method and to identify likely degradation products.[4] This involves subjecting the drug substance to conditions more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To evaluate degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate degradation in alkaline conditions. |

| Oxidation | 3-30% H₂O₂ at room temperature for 24-48 hours | To assess susceptibility to oxidation. |

| Thermal Stress | Dry heat at a temperature above the accelerated stability condition (e.g., 80-100°C) | To investigate thermally induced degradation. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] | To assess the impact of light on stability. |

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred technique for the quantitative analysis of this compound and its degradation products. A reversed-phase HPLC (RP-HPLC) method would be suitable.

Proposed HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 236 or 317 nm, based on UV maxima).[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method would need to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

The workflow for developing and validating a stability-indicating HPLC method is shown below.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for ensuring its quality and performance in pharmaceutical applications. While direct, comprehensive public data is limited, a combination of data from related compounds and established analytical principles allows for a robust understanding of its behavior. The experimental protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the thermal properties and stability of this compound, in accordance with regulatory expectations. Adherence to these principles will support the development of safe, effective, and stable medicinal products.

References

- 1. This compound (655-76-5) for sale [vulcanchem.com]

- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. snscourseware.org [snscourseware.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Pivotal Role of Quinaldine in the Synthesis of Cyanine Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of cyanine (B1664457) dyes, with a particular focus on the foundational role of quinaldine (B1664567) and its derivatives. Cyanine dyes, a class of synthetic dyes, are integral to a multitude of applications in biomedical research and drug development, including fluorescent labeling, photodynamic therapy, and bio-imaging. Their versatile optical properties are intrinsically linked to their molecular structure, which is often constructed using quinaldine as a key building block.

Quinaldine: A Cornerstone for Cyanine Dye Synthesis

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound. Its significance in the synthesis of cyanine dyes stems from the reactivity of the methyl group at the 2-position. This methyl group is readily activated, enabling it to participate in condensation reactions that form the characteristic polymethine bridge of cyanine dyes.

While the term "quinaldine sulfate" is not prevalently documented in specific experimental protocols for cyanine dye synthesis, the use of quinaldine as a free base or, more commonly, as a quaternary ammonium (B1175870) salt is a cornerstone of this chemistry. The synthesis typically begins with the quaternization of the nitrogen atom in the quinoline (B57606) ring, which further enhances the acidity and reactivity of the 2-methyl group's protons. This activation is crucial for the subsequent condensation reactions. The counter-ion to the quaternary nitrogen is typically a halide (iodide, bromide) or a tosylate, though in principle, a sulfate (B86663) or bisulfate ion could also serve this role.

The general pathway for cyanine dye synthesis involving quinaldine can be summarized in two key stages:

-

Quaternization of Quinaldine: Quinaldine is reacted with an alkylating agent (e.g., an alkyl halide or alkyl tosylate) to form an N-alkyl quinaldinium salt. This step is fundamental to activating the 2-methyl group.

-

Condensation Reaction: The N-alkyl quinaldinium salt is then reacted with a second heterocyclic quaternary salt or a suitable linking agent in the presence of a base. This condensation reaction forms the polymethine chain that connects the two heterocyclic nuclei, resulting in the final cyanine dye.

The length of the polymethine chain, which dictates the absorption and emission wavelengths of the dye, can be controlled by the choice of the linking agent.

Experimental Protocols for Cyanine Dye Synthesis from Quinaldine Derivatives

The following sections provide detailed methodologies for the synthesis of various classes of cyanine dyes derived from quinaldine.

Synthesis of Symmetrical Trimethine Cyanine Dyes (e.g., Pinacyanol)

Symmetrical trimethine cyanine dyes are characterized by a three-carbon polymethine bridge connecting two identical quinaldine moieties. A classic example is Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide).

Experimental Protocol:

-

Preparation of N-Ethylquinaldinium Iodide:

-

In a round-bottom flask, dissolve quinaldine in a suitable solvent such as acetonitrile.

-

Add an excess of ethyl iodide.

-

Reflux the mixture for several hours (e.g., 4-6 hours).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid N-ethylquinaldinium iodide by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Condensation to form Pinacyanol:

-

Dissolve two molar equivalents of N-ethylquinaldinium iodide in a suitable solvent like ethanol (B145695) or pyridine (B92270).

-

Add one molar equivalent of a one-carbon linking agent, such as formaldehyde (B43269) (often in the form of paraformaldehyde or a 37% aqueous solution) or triethyl orthoformate.[1]

-

Add a basic catalyst, such as pyridine or triethylamine (B128534).

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by the appearance of a deep blue color.

-

Cool the reaction mixture to allow the cyanine dye to crystallize.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then diethyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Pinacyanol.

-

Synthesis of Symmetrical Pentamethine Cyanine Dyes

Symmetrical pentamethine cyanine dyes feature a five-carbon polymethine bridge and exhibit absorption and emission at longer wavelengths compared to their trimethine counterparts.

Experimental Protocol:

-

Preparation of N-Alkylquinaldinium Salt: Prepare the N-alkylquinaldinium salt as described in section 2.1.1.

-

Condensation Reaction:

-

Dissolve two molar equivalents of the N-alkylquinaldinium salt in a solvent such as pyridine or a mixture of pyridine and acetic anhydride.

-

Add one molar equivalent of a three-carbon linking agent, such as malonaldehyde bis(phenylimine) hydrochloride or 1,1,3,3-tetramethoxypropane.[1]

-

Add a catalytic amount of a base like sodium acetate (B1210297) if not using pyridine as the primary solvent.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and precipitate the dye by adding a non-polar solvent like diethyl ether.

-

Collect the solid by filtration, wash thoroughly, and purify by column chromatography or recrystallization.

-

Synthesis of Asymmetrical Cyanine Dyes

Asymmetrical cyanine dyes are synthesized by condensing two different heterocyclic quaternary salts.

Experimental Protocol:

-

Preparation of Heterocyclic Quaternary Salts: Prepare the N-alkylquinaldinium salt and the second, different N-alkyl heterocyclic quaternary salt (e.g., from lepidine, benzothiazole, or benzoxazole) separately.

-

Condensation Reaction:

-

The synthesis of asymmetrical dyes often proceeds via a two-step, one-pot reaction.

-

First, one of the heterocyclic salts is reacted with an excess of a polymethine chain precursor (e.g., N,N'-diphenylformamidine for a trimethine dye) in the presence of a dehydrating agent like acetic anhydride. This forms an intermediate.

-

Without isolating the intermediate, the second heterocyclic salt and a basic catalyst (e.g., triethylamine or pyridine) are added to the reaction mixture.

-

The mixture is then heated to complete the condensation.

-

The asymmetrical cyanine dye is isolated by precipitation and purified by column chromatography to separate it from any symmetrical dye byproducts.

-

Quantitative Data on Quinaldine-Derived Cyanine Dyes

The optical properties of cyanine dyes are highly dependent on their structure, particularly the length of the polymethine chain and the nature of the heterocyclic nuclei. The following table summarizes key quantitative data for representative cyanine dyes synthesized from quinaldine derivatives.

| Dye Name (Class) | Heterocyclic Nucleus 1 | Heterocyclic Nucleus 2 | Polymethine Chain Length (n) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Yield (%) | Reference |

| Pinacyanol (Trimethine) | Quinaldine | Quinaldine | 1 | ~605 | ~630 | ~230,000 | Good | [1] |

| Kryptocyanine (Trimethine) | Lepidine | Lepidine | 1 | ~705 | ~730 | ~250,000 | Good | [1] |

| Quinaldine Blue (Monomethine) | Quinaldine | Quinaldine | 0 | ~480 | ~510 | Not Reported | Moderate | [1] |

| A Quinaldine-Thiazole Dye (Asym. Monomethine) | Quinaldine | Thiazole | 0 | ~522 | Not Reported | Not Reported | 19 | [1] |

| A Quinaldine-Quinoline Dye (Asym. Monomethine) | Quinaldine | Quinoline (4-position) | 0 | ~557 | Not Reported | Not Reported | 45 | [1] |

Note: The exact optical properties can vary depending on the solvent and the specific counter-ion.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis of cyanine dyes from quinaldine.

Caption: Workflow for the synthesis of a symmetrical trimethine cyanine dye.

Caption: General workflow for the synthesis of an asymmetrical cyanine dye.

Conclusion

Quinaldine and its N-alkylated quaternary salts are indispensable precursors in the synthesis of a wide array of cyanine dyes. The reactivity of the 2-methyl group provides a versatile handle for constructing the polymethine bridge that is central to the structure and function of these dyes. By carefully selecting the reaction conditions and the linking agents, researchers can tune the properties of the resulting cyanine dyes to suit specific applications in drug development, diagnostics, and advanced materials science. The protocols and data presented in this guide offer a foundational understanding for the rational design and synthesis of novel quinaldine-based cyanine dyes.

References

Potential applications of Quinaldine sulfate in pharmaceutical chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldine (B1664567) sulfate (B86663), the sulfate salt of 2-methylquinoline, is a chemical compound primarily recognized for its application in aquaculture as a fish anesthetic. However, its utility extends into the realm of pharmaceutical chemistry, where it serves as a valuable and versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. While direct therapeutic applications of quinaldine sulfate in humans have not been established, the inherent bioactivity of the quinoline (B57606) scaffold has propelled the investigation of its derivatives against a wide spectrum of diseases. This technical guide elucidates the potential of this compound as a starting material in drug discovery, summarizing key synthetic pathways, quantitative data on the biological activity of its derivatives, and detailed experimental protocols.

Introduction

This compound, chemically known as 2-methylquinolinium hydrogen sulfate, is a white to grayish-white crystalline powder with the molecular formula C₁₀H₁₁NO₄S.[1] Its high water solubility distinguishes it from its parent compound, quinaldine (2-methylquinoline).[1] While its most prominent commercial use is in fisheries, the quinoline ring system at its core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] This guide will explore the potential of this compound as a foundational element in the synthesis of novel therapeutic agents.

It is crucial to distinguish this compound from quinidine (B1679956) sulfate. Quinidine is a stereoisomer of quinine (B1679958) and a well-established antiarrhythmic and antimalarial drug with a distinct chemical structure and mechanism of action, involving the blockade of sodium and potassium channels in cardiac cells.[4] this compound does not share these therapeutic applications.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthetic chemistry.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄S | [1] |

| Molecular Weight | 241.27 g/mol | [1] |

| Appearance | White to grayish-white crystalline powder | [1] |

| Melting Point | 211-214 °C | [1] |

| Water Solubility | Highly soluble | [1] |

Synthesis of this compound

This compound is typically synthesized through the reaction of quinaldine (2-methylquinoline) with sulfuric acid.

Materials:

-

Quinaldine (2-methylquinoline)

-

Concentrated sulfuric acid

-

Suitable solvent (e.g., isooctane)

-

Benzene (B151609) (for washing)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve quinaldine in the chosen solvent in a reaction vessel equipped with a stirrer.

-

Slowly add concentrated sulfuric acid to the solution while stirring vigorously. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Continue stirring until the reaction is complete. The formation of a precipitate indicates the formation of this compound.

-

Filter the mixture to isolate the crude this compound.

-

Wash the filter cake with a non-polar solvent like benzene to remove any unreacted quinaldine.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound crystals.

Product Verification:

-

Melting Point Determination: The melting point of the purified product should be within the expected range of 211-214 °C.[1]

-

Titration: Purity can be assayed by titration with a standardized solution of sodium hydroxide.[1]

-

Spectroscopy: Infrared (IR) spectroscopy should show characteristic peaks for the sulfate group. Ultraviolet (UV) spectroscopy can be used to confirm the quinoline structure.[1]

This compound as a Precursor in Pharmaceutical Synthesis

The primary value of this compound in pharmaceutical chemistry lies in its role as a starting material for the synthesis of more complex, biologically active molecules. The quinaldine moiety can be chemically modified to produce a wide range of derivatives.

Logical Workflow for Drug Discovery from this compound

Caption: A logical workflow for drug discovery starting from this compound.

Synthesis of Quinaldine Derivatives

Various synthetic strategies can be employed to modify the quinaldine structure. A common approach involves the condensation of the methyl group at the 2-position with aldehydes.

Materials:

-

Quinaldine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Catalyst (e.g., acetic anhydride (B1165640) or zinc chloride)

-

Solvent (if required)

Procedure:

-

Combine quinaldine and the aromatic aldehyde in a reaction flask.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and isolate the crude product.

-

Purify the product by recrystallization or column chromatography to obtain the desired 2-styrylquinoline (B1231325) derivative.

Potential Therapeutic Applications of Quinaldine Derivatives

While this compound itself is not used therapeutically, its derivatives have shown promise in various areas of pharmaceutical research.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and induction of apoptosis.[5]

| Derivative Class | Example Compound(s) | Cancer Cell Line(s) | Reported IC₅₀ | Reference(s) |

| Benzimidazo[1,2-α]quinoline | N-amidino-substituted derivative | HCT 116 (colon) | 2.5 µM | [6] |

| Benzimidazo[1,2-α]quinoline | N-amidino-substituted derivative | SW620 (colon) | 1.2 µM | [6] |

| Quinoline-imidazole | Compound 12a | HepG2 (liver) | 2.42 µM | [7] |

| Quinoline-imidazole | Compound 12a | A549 (lung) | 6.29 µM | [7] |

| Quinoline-imidazole | Compound 12a | PC-3 (prostate) | 5.11 µM | [7] |

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties by targeting key inflammatory mediators.[8]

Antimicrobial and Antifungal Activity

The quinoline scaffold is present in several antibacterial and antifungal agents. Derivatives of quinaldine have also been investigated for their antimicrobial potential.[9][10]

| Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |

| N-Aryl-1,2,3-dithiazoles | Gram-positive bacteria, Fungi | Significant activity reported | [9] |

| Glycoside-linked quinolines | Gram-positive bacteria | Potential activity reported | [9] |

Signaling Pathways and Mechanisms of Action of Quinaldine Derivatives

The biological effects of quinaldine derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

A number of quinoline-based compounds have been shown to target critical pathways involved in cancer cell proliferation and survival.

Caption: Generalized inhibitory action of some quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Outlook

This compound is a readily accessible and economically viable chemical that holds significant potential as a starting material in pharmaceutical synthesis. While its direct therapeutic applications are yet to be discovered, the vast body of research on the pharmacological activities of its derivatives underscores the importance of the quinaldine scaffold in drug discovery. Future research should focus on developing efficient and scalable synthetic routes from this compound to novel bioactive molecules. Further exploration of the structure-activity relationships of quinaldine derivatives will be crucial in designing next-generation therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The continued investigation into the potential of this versatile precursor is a promising avenue for the development of new and effective pharmaceuticals.

References

- 1. Buy this compound | 655-76-5 [smolecule.com]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. QUINALDINE FOR SYNTHESIS 2-Methylqunoline [canadachemical.com]

- 4. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Quinaldine Sulfate

Introduction

Quinaldine (B1664567) sulfate (B86663), the salt of 2-methylquinoline (B7769805), is a heterocyclic aromatic compound with significant applications in various scientific and industrial fields. It is notably utilized as an anesthetic in fisheries for the transportation and handling of fish. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for structural elucidation, purity assessment, and quality control. This guide presents a detailed overview of the spectroscopic data for quinaldine sulfate, accompanied by representative experimental protocols and a generalized workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a reference for its characteristic spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy offers detailed insights into the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic of the 2-methylquinoline framework. The presence of the sulfate counter-ion and the protonation of the quinoline (B57606) nitrogen influence the chemical shifts of the nearby nuclei.

| NMR Parameter | Chemical Shift Range (ppm) | Assignment |